molecular formula C15H18O4 B1681560 (5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde CAS No. 73675-60-2

(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde

Cat. No.: B1681560
CAS No.: 73675-60-2
M. Wt: 262.3 g/mol
InChI Key: AIWBJIOCQDWGGI-UUDLHEPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde can be synthesized through acid-induced rearrangements. The transformation involves the use of acid catalysts to convert melampolide into schkuhriolide, resulting in a mixture of epimers and oplopanolide through sequential rearrangements . The specific reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for schkuhriolide are not extensively documented, the synthesis typically involves the extraction of the compound from natural sources, followed by purification processes to isolate the desired product. The use of advanced chromatographic techniques is common in the purification stage to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups present in schkuhriolide, leading to the formation of new compounds with altered properties.

    Substitution: this compound can participate in substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of schkuhriolide include acids for catalyzing rearrangements, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of schkuhriolide include epimers and oplopanolide, which are generated through acid-catalyzed rearrangements . These products may exhibit different chemical and biological properties compared to the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of schkuhriolide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as rearrangements and substitutions, which alter its structure and activity. The molecular targets and pathways involved in these processes are still under investigation, but they likely include enzymes and receptors that play key roles in biological systems.

Comparison with Similar Compounds

(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde can be compared with other similar compounds, such as germacranolides and elemanolides. These compounds share structural similarities but differ in their chemical and biological properties. For example, germacranolides are biogenetic precursors of elemanolides and can be transformed into elemanolides through Cope rearrangements . This compound’s unique structure and reactivity make it distinct from these related compounds, highlighting its potential for diverse applications.

List of Similar Compounds

  • Germacranolides
  • Elemanolides
  • Melampolides

This compound’s distinct chemical properties and potential applications make it a compound of significant interest in various scientific fields

Properties

CAS No.

73675-60-2

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde

InChI

InChI=1S/C15H18O4/c1-9-4-3-5-11(8-16)7-13-14(12(17)6-9)10(2)15(18)19-13/h5-6,8,12-14,17H,2-4,7H2,1H3/b9-6+,11-5-

InChI Key

AIWBJIOCQDWGGI-UUDLHEPBSA-N

Isomeric SMILES

C/C/1=C\[C@H]([C@H]2[C@@H](C/C(=C\CC1)/C=O)OC(=O)C2=C)O

SMILES

CC1=CC(C2C(CC(=CCC1)C=O)OC(=O)C2=C)O

Canonical SMILES

CC1=CC(C2C(CC(=CCC1)C=O)OC(=O)C2=C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Schkuhriolide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde
Reactant of Route 2
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde
Reactant of Route 3
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde
Reactant of Route 4
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde
Reactant of Route 5
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde
Reactant of Route 6
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde

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